4,4'-Diformyldiphenylamine
Description
4,4'-Diformyldiphenylamine (CAS 336619-72-8) is an aromatic amine derivative with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol . Its structure consists of two benzaldehyde groups (formyl substituents) linked via a central amine group, forming a symmetrical diphenylamine backbone (OHC–C₆H₄–NH–C₆H₄–CHO) . This compound is commercially available with a purity of ≥98% (by ¹H-NMR) and is primarily utilized as an intermediate in synthesizing charge transport materials, such as those for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-(4-formylanilino)benzaldehyde |
InChI |
InChI=1S/C14H11NO2/c16-9-11-1-5-13(6-2-11)15-14-7-3-12(10-17)4-8-14/h1-10,15H |
InChI Key |
KJDQBASWKQBLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diformyldiphenylamine typically involves the reaction of 4,4’-dinitrodiphenyl ether with dimethylformamide and activated carbon. The reaction mixture is heated to 140°C for 2 hours, followed by filtration and hydrogenation using a palladium carbon catalyst at 140°C under a pressure of 1 MPa for 5 hours . This process yields 4,4’-diaminodiphenyl ether, which can be further processed to obtain 4,4’-Diformyldiphenylamine.
Industrial Production Methods
Industrial production methods for 4,4’-Diformyldiphenylamine involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include additional purification steps such as recrystallization and solvent extraction to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diformyldiphenylamine undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4,4’-Dicarboxydiphenylamine.
Reduction: 4,4’-Dihydroxymethyldiphenylamine.
Substitution: Various nitro or halogenated derivatives of 4,4’-Diformyldiphenylamine.
Scientific Research Applications
4,4’-Diformyldiphenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-Diformyldiphenylamine involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4,4'-Dimethyldiphenylamine (CAS 620-93-9)
- Molecular Formula : C₁₄H₁₅N
- Molecular Weight : 197.28 g/mol
- Structure : Methyl (–CH₃) groups replace the formyl (–CHO) substituents.
- Properties : The electron-donating methyl groups reduce conjugation compared to formyl derivatives, resulting in lower thermal stability and altered electronic properties. This compound is used in polymer stabilization and as a precursor for dyes .
4,4'-Dinitrodiphenylamine (CAS 1821-27-8)
- Molecular Formula : C₁₂H₉N₃O₄
- Molecular Weight : 259.22 g/mol
- Structure: Nitro (–NO₂) groups replace formyl substituents.
- Properties : Nitro groups are strongly electron-withdrawing, enhancing oxidative stability but reducing solubility in polar solvents. This compound is a precursor in explosive formulations and azo dyes .
Extended Aromatic Systems
4,4′-Diformyltriphenylamine (CAS not specified)
- Molecular Formula: C₂₀H₁₅NO₂
- Molecular Weight : 301.34 g/mol
- Structure : A triphenylamine core with two formyl groups at para positions.
- Properties : The additional phenyl ring extends conjugation, improving charge transport efficiency. It exhibits a melting point of 142–146°C and is used in OLED emissive layers .
N,N'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine
Amine-Modified Derivatives
4,4′-Diaminodiphenylamine Sulfate Salt
Key Data Table: Comparative Analysis
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